1-Oxa-8-thiaspiro[4.5]decan-4-amine
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Overview
Description
1-Oxa-8-thiaspiro[4.5]decan-4-amine is a spirocyclic compound characterized by a unique structure that includes both oxygen and sulfur atoms within its ring system. Spirocyclic compounds are known for their rigidity and three-dimensional structure, which often imparts unique chemical and biological properties. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxa-8-thiaspiro[4.5]decan-4-amine can be achieved through several synthetic routes. One common method involves the acid-catalyzed phenylsulfanyl migration. This process typically starts with the preparation of 2- and 3-alkyl-3-phenylsulfanyl-1,8-dioxa- and 1-oxa-8-thiaspiro[4.5]decanes. The phenylsulfanyl group is then migrated under acidic conditions to yield the desired spirocyclic compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to scale up the synthesis. This approach allows for the efficient formation and reduction of intermediates, such as azides, and the use of biocatalysts like transaminases to achieve high yields and enantiomeric excess .
Chemical Reactions Analysis
Types of Reactions
1-Oxa-8-thiaspiro[4.5]decan-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert azides or other functional groups into amines or other desired products.
Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides or sulfonates are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.
Scientific Research Applications
1-Oxa-8-thiaspiro[4.5]decan-4-amine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex spirocyclic compounds and natural product analogs.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and protein-ligand binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Oxa-8-thiaspiro[4.5]decan-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for a high degree of specificity in binding, which can modulate the activity of the target molecule. This modulation can result in various biological effects, such as inhibition or activation of enzymatic activity, depending on the nature of the interaction .
Comparison with Similar Compounds
Similar Compounds
1-Oxa-8-azaspiro[4.5]decan-3-amine: Similar in structure but contains a nitrogen atom instead of sulfur.
1,8-Dioxaspiro[4.5]decanes: Contains two oxygen atoms in the ring system.
8-Oxa-2-azaspiro[4.5]decane: Another spirocyclic compound with different heteroatoms.
Uniqueness
1-Oxa-8-thiaspiro[4.5]decan-4-amine is unique due to the presence of both oxygen and sulfur atoms in its ring system. This combination imparts distinct chemical and biological properties that are not observed in similar compounds with different heteroatoms. The presence of sulfur, in particular, can influence the compound’s reactivity and its interactions with biological targets .
Properties
Molecular Formula |
C8H15NOS |
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Molecular Weight |
173.28 g/mol |
IUPAC Name |
1-oxa-8-thiaspiro[4.5]decan-4-amine |
InChI |
InChI=1S/C8H15NOS/c9-7-1-4-10-8(7)2-5-11-6-3-8/h7H,1-6,9H2 |
InChI Key |
WZORNURJEYIIQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(C1N)CCSCC2 |
Origin of Product |
United States |
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